molecular formula C6H11NO3 B1202990 4-Hydroxynipecotic acid CAS No. 71609-37-5

4-Hydroxynipecotic acid

Cat. No.: B1202990
CAS No.: 71609-37-5
M. Wt: 145.16 g/mol
InChI Key: DAMFVOCECLPLSI-UHNVWZDZSA-N
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Description

Cis-4-hydroxynipecotic acid is a cyclic amino acid derivative known for its role as a potent inhibitor of gamma-aminobutyric acid (GABA) uptake systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cis-4-hydroxynipecotic acid can be synthesized through various methods. One efficient synthetic route involves the regioselective addition of silyl phosphites or phosphonites to cyclic 1-benzyloxycarbonyl enaminones. The resulting 2-phospho-4-oxopiperidine is then reduced using sodium borohydride (NaBH4) with high diastereofacial preference. The final step involves the cleavage of the N-benzyloxycarbonyl group under hydrogenolysis, followed by hydrolysis of the phosphonate or phosphinate functionalities .

Industrial Production Methods: Industrial production of cis-4-hydroxynipecotic acid may involve biotransformation processes using whole-cell catalysis. For example, L-pipecolic acid can be converted to cis-4-hydroxynipecotic acid using non-heme iron (II)/alpha-ketoglutarate-dependent dioxygenases. This method involves continuous supplementation of iron (II) ions and optimization of reaction conditions to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: Cis-4-hydroxynipecotic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Cis-4-hydroxynipecotic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of various biologically active compounds.

    Biology: It serves as a tool to study GABAergic neurotransmission and its role in the central nervous system.

    Medicine: It has potential therapeutic applications in the treatment of neurological disorders by modulating GABA uptake.

    Industry: It is used in the production of pharmaceuticals and other chemical intermediates.

Mechanism of Action

Cis-4-hydroxynipecotic acid exerts its effects by inhibiting the uptake of gamma-aminobutyric acid (GABA) into neurons and glial cells. This inhibition increases the extracellular concentration of GABA, enhancing its inhibitory effects on neurotransmission. The compound interacts with GABA transport carriers, preventing the reuptake of GABA and prolonging its action at synaptic sites .

Comparison with Similar Compounds

    Nipecotic Acid: A potent inhibitor of GABA uptake, structurally related to cis-4-hydroxynipecotic acid.

    Guvacine: Another cyclic amino acid that inhibits GABA uptake.

    Homonipecotic Acid: A weaker but selective inhibitor of glial GABA uptake.

    Homoguvacine: Virtually inactive compared to cis-4-hydroxynipecotic acid.

Uniqueness: Cis-4-hydroxynipecotic acid is unique due to its high potency as a GABA uptake inhibitor and its ability to modulate GABAergic neurotransmission effectively. Its structural specificity allows it to interact selectively with GABA transport carriers, making it a valuable tool in neuropharmacological research .

Properties

IUPAC Name

(3R,4S)-4-hydroxypiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-5-1-2-7-3-4(5)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMFVOCECLPLSI-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@H]1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40992172
Record name 4-Hydroxypiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40992172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71609-37-5
Record name cis-4-Hydroxynipecotic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71609-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxynipecotic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071609375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxypiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40992172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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